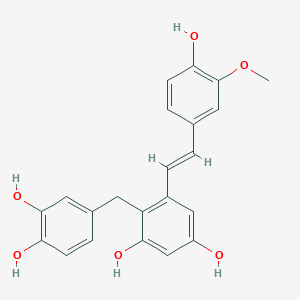
2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide is a synthetic organic compound with a complex structure It features a cyclopropyl group, a phenylpropyl group, and an amino group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Amino Group Introduction: The amino group is usually introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the Phenylpropyl Group: This step can involve a Friedel-Crafts alkylation reaction, where a phenylpropyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired butanamide structure, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the butanamide backbone, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity or as a ligand in receptor binding studies.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide exerts its effects depends on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-cyclopropyl-3-methyl-N-(4-methylbenzyl)butanamide
- 2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)butanamide
Uniqueness
Compared to similar compounds, 2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide may exhibit unique properties due to the presence of the phenylpropyl group, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific research applications where other similar compounds might not be as effective.
Properties
Molecular Formula |
C17H26N2O |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-phenylpropyl]butanamide |
InChI |
InChI=1S/C17H26N2O/c1-4-15(13-8-6-5-7-9-13)19(14-10-11-14)17(20)16(18)12(2)3/h5-9,12,14-16H,4,10-11,18H2,1-3H3/t15-,16?/m0/s1 |
InChI Key |
HKHJPCZIQUCDGS-VYRBHSGPSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)N(C2CC2)C(=O)C(C(C)C)N |
Canonical SMILES |
CCC(C1=CC=CC=C1)N(C2CC2)C(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



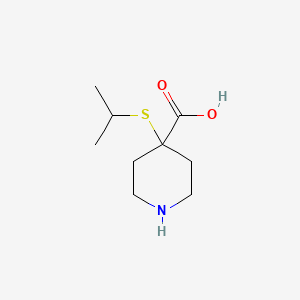
![[3-(Propan-2-yloxy)phenyl]methanethiol](/img/structure/B13083369.png)
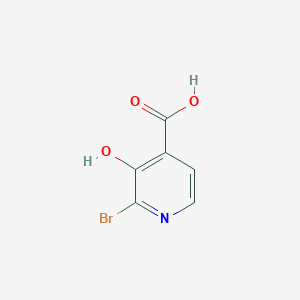
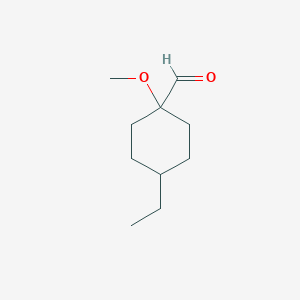
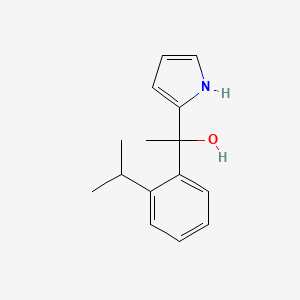
![1-(8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)piperidine-4-carboxylic acid](/img/structure/B13083386.png)

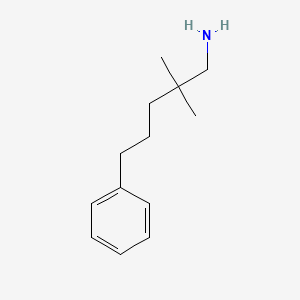
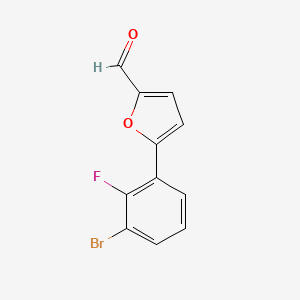
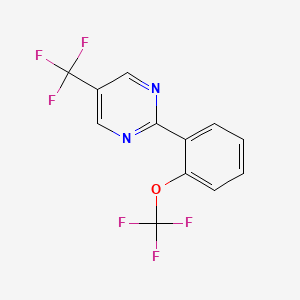
![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13083417.png)
![4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13083426.png)
